1,5-Dichloro-2,4-difluorobenzene

Catalog No.
S761962
CAS No.
2253-30-7
M.F
C6H2Cl2F2
M. Wt
182.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloro-2,4-difluorobenzene

CAS Number

2253-30-7

Product Name

1,5-Dichloro-2,4-difluorobenzene

IUPAC Name

1,5-dichloro-2,4-difluorobenzene

Molecular Formula

C6H2Cl2F2

Molecular Weight

182.98 g/mol

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

InChI Key

VEAMVMLHBNGAQB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Cl)Cl)F

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)F

1,5-Dichloro-2,4-difluorobenzene is an aromatic organic compound with the molecular formula C6H2Cl2F2\text{C}_6\text{H}_2\text{Cl}_2\text{F}_2 and a molecular weight of approximately 182.98 g/mol. This compound features a benzene ring substituted with two chlorine atoms at the 1st and 5th positions and two fluorine atoms at the 2nd and 4th positions. The unique arrangement of these halogen substituents contributes to its chemical properties, making it a member of the halobenzene class.

Material Science:

  • Liquid Crystals: Due to its rigid structure and the presence of fluorine atoms, 1,5-Dichloro-2,4-difluorobenzene could potentially be used as a building block in the synthesis of novel liquid crystals. Liquid crystals exhibit unique optical properties and find applications in displays, sensors, and other advanced materials.

Organic Chemistry:

  • Fluorination Studies: The presence of fluorine atoms in the molecule makes 1,5-Dichloro-2,4-difluorobenzene a valuable substrate for studying selective fluorination reactions. Understanding and developing efficient fluorination methods are crucial in various fields, including pharmaceuticals and agrochemicals [].

Medicinal Chemistry:

  • Drug Discovery: The aromatic core and the presence of chlorine and fluorine atoms could potentially contribute to the development of new drugs. However, further research is needed to evaluate its specific biological activity and potential for therapeutic applications.

Environmental Science:

  • Persistent Organic Pollutants (POPs): As with any fluorinated aromatic compound, it is crucial to investigate the potential environmental persistence and ecotoxicity of 1,5-Dichloro-2,4-difluorobenzene. Research in this area is essential for understanding its potential environmental impact.

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the benzene ring less reactive towards electrophiles, but it can still undergo substitution reactions under specific conditions.
  • Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles in reactions that involve strong bases or nucleophiles, leading to various derivatives .
  • Oxidation and Reduction: Though less common, this compound can undergo oxidation and reduction reactions under appropriate conditions, allowing for the formation of different chemical derivatives.

Several synthesis routes exist for producing 1,5-dichloro-2,4-difluorobenzene:

  • Diazotization followed by Sandmeyer Reaction: One common method involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to introduce chlorine atoms at the desired positions .
  • From 2,4-Difluoro-5-chloronitrobenzene: Another method includes reducing 2,4-difluoro-5-chloronitrobenzene to obtain the desired dichloro compound .

These methods highlight the versatility of synthetic approaches available for this compound.

1,5-Dichloro-2,4-difluorobenzene has several applications:

  • Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity profile.
  • Research Chemical: This compound serves as a valuable reagent in chemical research for studying reaction mechanisms involving halogenated aromatics .

1,5-Dichloro-2,4-difluorobenzene can be compared with several similar compounds:

Compound NameMolecular FormulaKey Features
1-Chloro-2,4-difluorobenzeneC6H3ClF2Contains one chlorine atom; less reactive than 1,5-Dichloro-2,4-difluorobenzene.
1,4-DifluorobenzeneC6H4F2Lacks chlorine; less reactive due to fewer electron-withdrawing groups.
1,3-Dichloro-2-fluorobenzeneC6H3Cl2FMore reactive in electrophilic substitution due to two chlorine atoms.

The uniqueness of 1,5-dichloro-2,4-difluorobenzene lies in its specific substitution pattern that imparts distinct reactivity compared to its analogs. Its combination of halogens at strategic positions allows for unique synthetic pathways and potential applications in various fields of chemistry .

XLogP3

3.4

Wikipedia

1,5-Dichloro-2,4-difluorobenzene

Dates

Modify: 2023-08-15

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